

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone CAS number and molecular structure

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Compound of Interest

Compound Name: 6-Hydroxy-3,4-dihydro-2(1H)-
quinolinone

Cat. No.: B022882

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In-Depth Technical Guide: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Hydroxy-3,4-dihydro-2(1H)-quinolinone**, a key metabolite of the antiplatelet and vasodilating agent Cilostazol. This document consolidates essential chemical and physical data, detailed synthesis methodologies, and its metabolic context, offering valuable insights for professionals in pharmaceutical research and development.

Core Compound Data

Chemical Identity and Properties

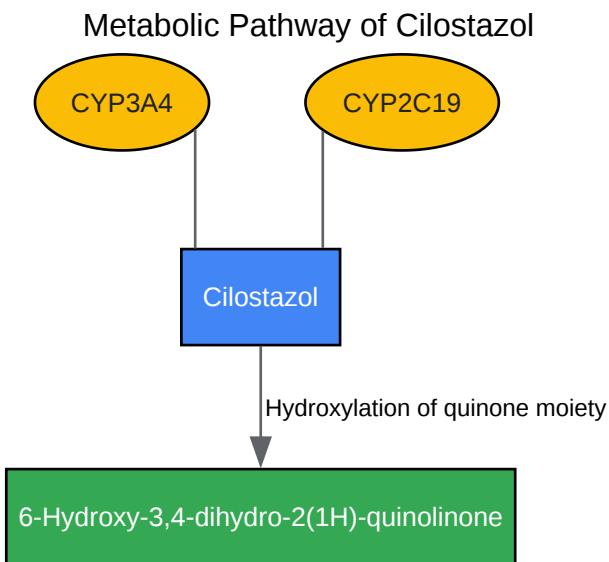
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, also known as 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, is a quinolinone derivative.^{[1][2]} Its fundamental properties are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	54197-66-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₉ NO ₂	[1] [2] [3]
Molecular Weight	163.17 g/mol	[1] [2] [3]
Appearance	Off-white to almost white crystalline solid/powder	[3] [4] [5]
Melting Point	229-242 °C	[3] [4] [5]
Boiling Point	424.5 °C at 760 mmHg	[3]
Synonyms	6-Hydroxy-3,4-dihydrocarbostyryl, 6-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone, 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline	[2] [3] [5]
InChI Key	HOSGXJWQVBHGLTUHFFFAOYSA-N	[4]
SMILES	Oc1ccc2NC(=O)CCc2c1	[6]

Metabolic Significance

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is recognized as a primary metabolite of Cilostazol.[\[1\]](#)[\[4\]](#) Cilostazol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[\[1\]](#) The formation of this hydroxylated metabolite is a key step in the biotransformation of Cilostazol.

The metabolic pathway of Cilostazol is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. The diagram below illustrates the metabolic conversion of Cilostazol.



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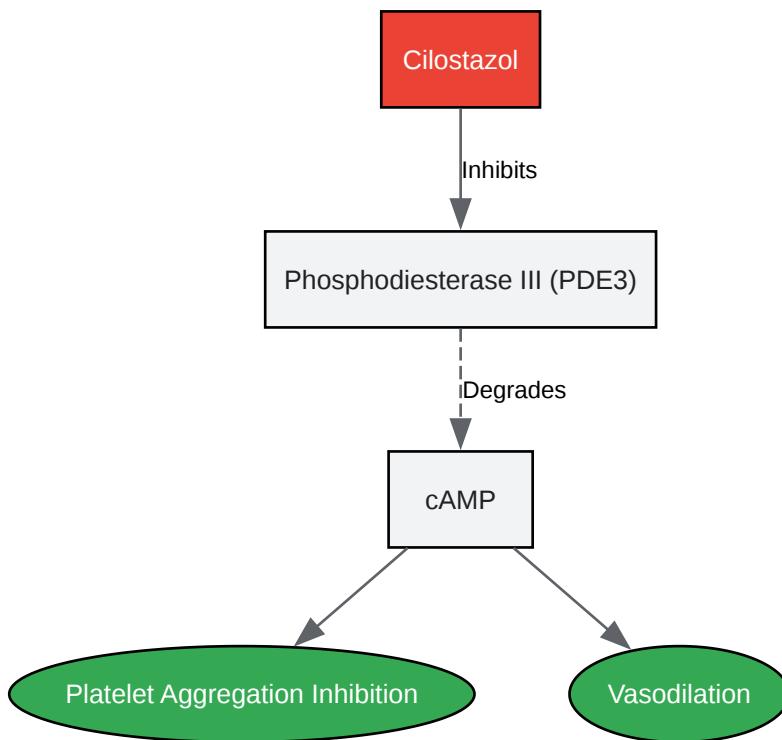
Metabolic conversion of Cilostazol.

Mechanism of Action of the Parent Compound: Cilostazol

To appreciate the biological context of its metabolites, it is essential to understand the mechanism of action of Cilostazol. Cilostazol is a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels in platelets and vascular smooth muscle cells. This increase in cAMP results in the inhibition of platelet aggregation and vasodilation.

The following diagram outlines the signaling pathway affected by Cilostazol.

Mechanism of Action of Cilostazol

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Signaling pathway of Cilostazol.

Experimental Protocols: Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Several synthetic routes for **6-Hydroxy-3,4-dihydro-2(1H)-quinolinone** have been reported. Below are summaries of notable experimental protocols.

Method 1: Intramolecular Friedel-Crafts Alkylation

This process involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.

- Step 1: Preparation of N-(4-methoxyphenyl)-3-chloropropionamide.

- p-Anisidine is reacted with 3-chloropropionyl chloride.
- In a typical procedure, p-anisidine and sodium bicarbonate are added to toluene. A solution of 3-chloropropionyl chloride in toluene is added dropwise. The reaction mixture is heated, then cooled. The resulting solid, N-(4-methoxyphenyl)-3-chloropropionamide, is collected by filtration.
- Step 2: Cyclization to 6-hydroxy-3,4-dihydroquinolinone.
 - N-(4-methoxyphenyl)-3-chloropropionamide is treated with a Lewis acid (e.g., 3 to 5 equivalents of aluminum chloride) in a high-boiling solvent such as DMSO or a high-boiling amide or amine.
 - The reaction is conducted at an elevated temperature, typically between 150°C and 220°C. This high-temperature, high-concentration process drives the cyclization onto the deactivated ring.

Method 2: Multi-step Synthesis from Aniline

A new method for the synthesis of **6-Hydroxy-3,4-dihydro-2(1H)-quinolinone** has been investigated, reportedly with higher yields and simpler operation. The overall synthesis involves cyclization, nitration, reduction, diazotization, and hydrolysis starting from aniline and 3-chloropropionyl chloride.^[7]

Method 3: Palladium-Catalyzed Synthesis

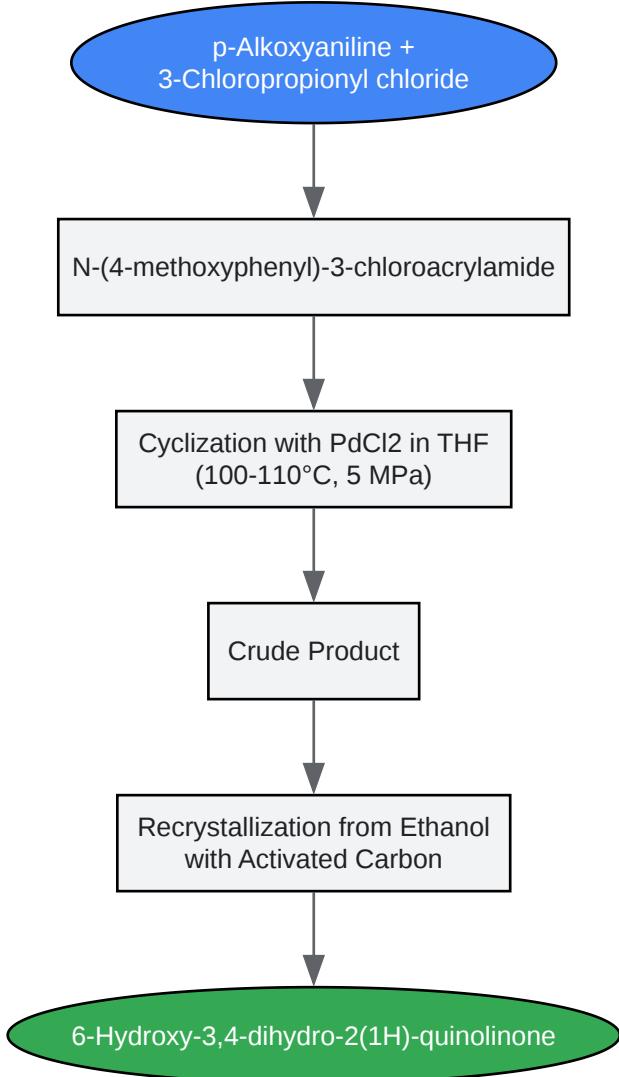
This method involves the use of a palladium catalyst.

- Step 1: Preparation of N-(4-methoxyphenyl)-3-chloroacrylamide.
 - This intermediate is prepared from p-alkoxyaniline and 3-chloropropionyl chloride.
- Step 2: Cyclization.
 - N-(4-methoxyphenyl)-3-chloroacrylamide is mixed with palladium chloride in tetrahydrofuran.

- The reaction mixture is heated to 100-110°C under pressure (e.g., 5 kg or 5 MPa) for 3 hours.[6][8]
- After cooling and filtration, the solvent is removed to yield the crude product.
- Step 3: Purification.
- The crude product is recrystallized from ethanol with activated carbon for decolorization to yield the final off-white solid product.[6][8]

The workflow for the palladium-catalyzed synthesis is depicted below.

Palladium-Catalyzed Synthesis Workflow

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Workflow for the synthesis of the target compound.

Applications in Drug Development

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone serves as a high-value pharmaceutical intermediate and a building block in organic synthesis.^[4] Its primary significance lies in its role

as a key starting material for the synthesis of Cilostazol.[4] Beyond this, its derivatives have shown potential as:

- Anticonvulsants: When combined with azole-containing heterocycles.[4]
- Monoamine Oxidase-B (MAO-B) Inhibitors: For potential treatment of depression and neurological disorders.[4]
- Anticancer Agents: As Histone Deacetylase (HDAC) inhibitors.[4]
- Anti-inflammatory and Antibacterial Compounds.[4]

This versatile scaffold continues to be an area of interest for the development of novel therapeutics.

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References

- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 3. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
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